Cas no 18505-84-5 (1-Piperazinepropanenitrile,4-phenyl-)
18505-84-5 structure
Product Name:1-Piperazinepropanenitrile,4-phenyl-
Numero CAS:18505-84-5
MF:C13H17N3
MW:215.294182538986
CID:229225
PubChem ID:258309
Update Time:2025-04-19
1-Piperazinepropanenitrile,4-phenyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Piperazinepropanenitrile,4-phenyl-
- 1-(2-cyanoethyl)-4-phenylpiperazine
- 2-Thiazolidinethione, 3-(1-oxo-4-phenylbutyl)-
- 3-(4-phenylbutyryl)thiazolidine-2-thione
- 3-(4-phenyl-butyryl)-thiazolidine-2-thione
- 3-(4-phenylpiperazin-1-yl) propanenitrile
- 3-(4-phenyl-piperazin-1-yl)-propionitrile
- 3-(4-Phenyl-piperazino)-propionitril
- 3-(4-phenyl-piperazino)-propionitrile
- 3-[4-(phenyl)-piperazin-1-yl]-propionitrile
- CTK1I2708
- F2189-1015
- SCHEMBL11577567
- NSC-87108
- 4-phenyl-1-(2-cyanoethyl)-piperazine
- beta-(4-phenylpiperazin-1-yl)propionitrile
- 1-Piperazinepropanenitrile, 4-phenyl-
- Z46173949
- CHEMBL230036
- 18505-84-5
- 3-(4-phenyl-1-piperazinyl)propanenitrile
- KTXUJUPSPCFJME-UHFFFAOYSA-N
- AKOS000181639
- DTXSID40939921
- AE-641/00791002
- NCIOpen2_005257
- NSC87108
- 3-(4-phenylpiperazin-1-yl)propanenitrile
-
- Inchi: 1S/C13H17N3/c14-7-4-8-15-9-11-16(12-10-15)13-5-2-1-3-6-13/h1-3,5-6H,4,8-12H2
- Chiave InChI: KTXUJUPSPCFJME-UHFFFAOYSA-N
- Sorrisi: N1(CCC#N)CCN(C2C=CC=CC=2)CC1
Proprietà calcolate
- Massa esatta: 215.14241
- Massa monoisotopica: 215.142
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 16
- Conta legami ruotabili: 3
- Complessità: 241
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.5
- Superficie polare topologica: 30.3Ų
Proprietà sperimentali
- Densità: 1.075
- Punto di ebollizione: 384.3°Cat760mmHg
- Punto di infiammabilità: 169.7°C
- Indice di rifrazione: 1.551
- PSA: 30.27
- LogP: 1.72518
1-Piperazinepropanenitrile,4-phenyl- Letteratura correlata
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
18505-84-5 (1-Piperazinepropanenitrile,4-phenyl-) Prodotti correlati
- 148-87-8(3-(Ethylphenylamino)propanenitrile)
- 1555-66-4(N,N-Bis(2-cyanoethyl)aniline)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti